Dihexyl oxalate

Description

Structural Framework and Its Position within the Dialkyl Oxalate (B1200264) Class

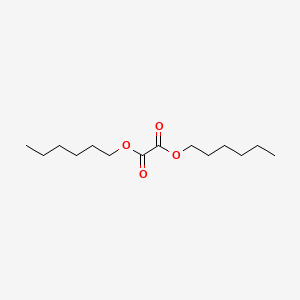

Dihexyl oxalate's molecular structure consists of a central oxalate group (C₂O₄) with a hexyl group (C₆H₁₃) attached to each of the two carboxylate groups through an ester linkage. vulcanchem.com Its IUPAC name is dihexyl ethanedioate, and its molecular formula is C₁₄H₂₆O₄. vulcanchem.com The linear alkyl chains of the hexyl groups give the molecule hydrophobic (water-repelling) properties, which distinguishes it from shorter-chain dialkyl oxalates like dimethyl oxalate and diethyl oxalate, which are more polar. vulcanchem.com

The dialkyl oxalate class of compounds are diesters of oxalic acid. google.com The general structure can be represented as R-OOC-COO-R', where R and R' are alkyl groups. In the case of symmetrical dialkyl oxalates like this compound, R and R' are the same. The properties of these esters vary with the length of the alkyl chains. Shorter-chain esters are typically liquids at room temperature, while longer-chain esters are more likely to be solids.

Here is a comparison of this compound with other members of the dialkyl oxalate class:

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State at STP |

| Dimethyl oxalate | C₄H₆O₄ | 118.09 | Solid |

| Diethyl oxalate | C₆H₁₀O₄ | 146.14 | Liquid |

| This compound | C₁₄H₂₆O₄ | 258.35 | Liquid/Solid |

| Diphenyl oxalate | C₁₄H₁₀O₄ | 242.23 | Solid |

This table is interactive. Click on the headers to sort the data.

Evolution of Synthetic Methodologies for Long-Chain Oxalate Esters

The synthesis of dialkyl oxalates, including long-chain variants like this compound, has evolved over time, with a focus on improving efficiency, yield, and environmental friendliness.

Traditional Methods:

Direct Esterification: The most common method involves the direct acid-catalyzed esterification of oxalic acid with the corresponding alcohol. vulcanchem.comchemicalbook.com In the case of this compound, oxalic acid is reacted with excess hexanol in the presence of a strong acid catalyst such as sulfuric acid. vulcanchem.com The water produced during the reaction is typically removed to drive the equilibrium towards the formation of the ester.

Reaction with Oxalyl Chloride: Another historical approach involves the reaction of oxalyl chloride with an alcohol. nii.ac.jp This method is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. reddit.com

Modern Developments:

Transesterification: This method involves the exchange of an alkyl group of a dialkyl oxalate with an alcohol of a different alkyl group. For instance, diethyl oxalate can be reacted with a higher molecular weight alcohol to produce a different dialkyl oxalate. google.comsigmaaldrich.com This is particularly useful for synthesizing more complex or higher molecular weight esters.

Oxidative Carbonylation of Alcohols: A more recent and industrially significant method involves the oxidative carbonylation of alcohols. wikipedia.org This process uses carbon monoxide, oxygen, and an alcohol in the presence of a catalyst to produce the corresponding dialkyl oxalate. google.com This method is considered more "green" as it avoids the use of strong acids and produces water as the main byproduct.

Enzymatic Catalysis: Research has explored the use of enzymes, such as lipases, as catalysts for esterification. vulcanchem.com These biocatalysts can operate under milder reaction conditions and offer high selectivity, reducing the formation of byproducts. vulcanchem.com

Contemporary Research Frontiers and Potential Avenues in this compound Chemistry

While this compound itself is not the subject of extensive research, the broader class of dialkyl oxalates is being investigated for various applications. The unique properties of this compound, particularly its long alkyl chains, suggest potential uses in several areas.

Plasticizers: Long-chain esters are often used as plasticizers to increase the flexibility and durability of polymers. The hydrophobic nature of this compound could make it a suitable candidate for this application in certain polymer systems.

Solvents and Reaction Media: The low polarity of this compound suggests its potential use as a non-aqueous solvent or as a component in solvent mixtures for specific organic reactions.

Intermediate in Chemical Synthesis: this compound can serve as a precursor for the synthesis of other organic molecules. For example, it can undergo transesterification to produce other oxalate esters or be used in condensation reactions. sigmaaldrich.com A notable application of dialkyl oxalates is in the production of diaryl oxalates, which are important intermediates in the manufacture of polycarbonates. google.com

Luminescent Systems: Diaryl oxalates, which can be synthesized from dialkyl oxalates, are key components in chemiluminescent systems, such as those found in glow sticks. reddit.com Research in this area could potentially involve long-chain dialkyl oxalates like this compound.

Future research may focus on exploring the specific properties of this compound and other long-chain dialkyl oxalates for niche applications, as well as developing more sustainable and efficient synthetic methods. Investigating its biodegradability and environmental impact will also be crucial for any potential large-scale applications. vulcanchem.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

20602-87-3 |

|---|---|

Molecular Formula |

C14H26O4 |

Molecular Weight |

258.35 g/mol |

IUPAC Name |

dihexyl oxalate |

InChI |

InChI=1S/C14H26O4/c1-3-5-7-9-11-17-13(15)14(16)18-12-10-8-6-4-2/h3-12H2,1-2H3 |

InChI Key |

VIGLJKSIDLNMGH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC(=O)C(=O)OCCCCCC |

Origin of Product |

United States |

Synthetic Methodologies for Dihexyl Oxalate and Analogous Dialkyl Oxalates

Oxidative Carbonylation of Alcohols

2 ROH + 2 CO + ½ O₂ → ROOC-COOR + H₂O

The success of this reaction hinges on the catalytic system employed.

The catalytic synthesis of dialkyl oxalates via oxidative carbonylation is effectively promoted by salts of late transition metals. google.com Palladium-based catalysts are particularly prominent in this field. google.comscribd.com For instance, palladium(II) chloride (PdCl₂) has been shown to catalyze the oxidative carbonylation of alcohols. scribd.com The reaction can proceed in the presence of an oxidant like benzoquinone and often requires co-catalysts such as iron or copper salts to facilitate the regeneration of the active palladium species. google.comscribd.com

Copper-based catalysts also play a significant role, especially in commercial processes for dialkyl carbonates, a closely related reaction. escholarship.orggoogle.comgoogleapis.com Supported copper catalysts, such as copper(I) chloride on activated carbon, have been investigated for the gas-phase synthesis of dialkyl carbonates and show activity for oxalate (B1200264) formation. escholarship.org While less common, complexes of rhodium and platinum have also been cited as potential catalysts for the oxidative carbonylation of alcohols to produce dialkyl oxalates. google.com

| Metal Catalyst | Typical Form | Key Features |

| Palladium | PdCl₂, Pd(OAc)₂, Pd/C | High activity and selectivity for oxalate formation. Often used with phosphine (B1218219) ligands. unive.itacs.org |

| Copper | CuCl, CuCl₂ | Used in slurry or supported-gas phase processes. escholarship.orggoogle.com |

| Rhodium | Metal salt compounds | Mentioned as a potential catalyst for the reaction. google.com |

| Platinum | Metal salt compounds | Mentioned as a potential catalyst for the reaction. google.com |

This table summarizes common metal catalysts used in the oxidative carbonylation of alcohols.

The efficiency and selectivity of oxidative carbonylation are profoundly influenced by the addition of co-catalysts and ligands to the metal center. In palladium-catalyzed systems, ligands are crucial for stabilizing the catalyst, preventing its reduction to inactive palladium black, and tuning its electronic and steric properties. unive.itnih.gov

Diphosphine ligands (P∩P) have been studied extensively in this context. rsc.org The catalytic performance is correlated with the ligand's bite angle, as well as its electronic and steric parameters. For example, in the oxidative carbonylation of isopropanol, the best results were achieved with non-bulky, electron-donating diphosphine ligands that have a wide bite angle but still enforce a cis-coordination geometry at the palladium center. rsc.org Simple and inexpensive amine ligands, such as TMEDA (tetramethylethylenediamine), have also been shown to deliver excellent performance in palladium-catalyzed oxidative carbonylations, increasing substrate scope and allowing the use of oxygen as the terminal oxidant. nih.gov

Redox-active co-catalysts, such as copper or iron salts, are often necessary, particularly when using molecular oxygen as the ultimate oxidant. google.com These co-catalysts participate in a redox cycle to re-oxidize the reduced palladium(0) back to the catalytically active palladium(II) state, completing the catalytic cycle. wisc.edu

| Ligand/Co-catalyst | Metal System | Effect on Reaction |

| Diphosphine Ligands (e.g., dppf) | Palladium | Influences activity and selectivity via steric and electronic effects; wide bite angle can be beneficial. rsc.org |

| Amine Ligands (e.g., TMEDA) | Palladium | Increases substrate scope, allows use of O₂ as oxidant, avoids need for excess alcohol. nih.gov |

| Copper or Iron Salts | Palladium | Act as redox agents to regenerate the active Pd(II) catalyst from Pd(0). google.com |

| Benzoquinone | Palladium | Acts as a stoichiometric oxidant in laboratory-scale reactions. rsc.org |

This table highlights the role of various ligands and co-catalysts in palladium-catalyzed oxidative carbonylation.

The mechanism of palladium-catalyzed oxidative carbonylation of alcohols is generally understood to follow an "organometallic oxidase" model, which involves two main stages. wisc.edu

Oxidation/Carbonylation Stage: The active Pd(II) catalyst reacts with the alcohol (ROH) and carbon monoxide (CO). This stage involves the formation of a palladium-alkoxide intermediate, followed by CO insertion to form an alkoxycarbonyl-palladium species ([LₙPd(COOR)X]). A second carbonylation and reaction with another alcohol molecule, or a reductive elimination from a bis(alkoxycarbonyl)palladium intermediate ([LₙPd(COOR)₂]), yields the dialkyl oxalate product and a reduced Pd(0) species. rsc.orgresearchgate.net

Catalyst Re-oxidation Stage: The resulting Pd(0) is inactive for the primary reaction and must be re-oxidized to Pd(II) to continue the cycle. This is achieved by a stoichiometric oxidant (like benzoquinone) or, more practically, by molecular oxygen, often mediated by a co-catalyst like Cu(II). google.comwisc.edu

A proposed general mechanism involves the reductive elimination from a cis-[Pd(COOR)₂(P∩P)] complex as a crucial step in the formation of the oxalate. rsc.org Therefore, the properties of the ligand (P∩P) that favor this step are critical for high catalytic turnover. rsc.org

Transesterification Reactions

Transesterification is an alternative and widely used method for preparing various dialkyl oxalates, including dihexyl oxalate. rsc.org This equilibrium-driven reaction involves exchanging the alkyl group of an ester with the alkyl group of an alcohol. For synthesizing higher dialkyl oxalates, a common strategy is to react a lower, more accessible dialkyl oxalate like dimethyl oxalate (DMO) or diethyl oxalate (DEO) with a higher alcohol, such as hexanol. acs.orgacs.org The reaction is typically driven to completion by removing the lower-boiling alcohol (e.g., methanol) by distillation. rsc.org

Alkaline catalysts are highly effective for transesterification reactions, providing reaction rates that can be thousands of times faster than acid-catalyzed systems. nih.gov A variety of homogeneous and heterogeneous alkaline catalysts are employed.

Homogeneous catalysts include soluble alkalis like sodium methoxide (B1231860) (CH₃ONa), sodium ethoxide (C₂H₅ONa), and sodium tert-butoxide (C₄H₉ONa). rsc.org Studies on the synthesis of diethyl oxalate from dimethyl oxalate have shown a clear relationship between the base strength of the catalyst (indicated by its pKₐ value) and its catalytic efficiency. rsc.org Stronger bases with lower pKₐ values exhibit higher activity, with sodium tert-butoxide showing a remarkably high turnover frequency (TOF) even at room temperature. rsc.org

Heterogeneous solid base catalysts are also widely investigated as they are more environmentally benign and can be easily separated and reused. ulakbim.gov.tr These include alkali metal compounds supported on materials like alumina (B75360) (γ-Al₂O₃), as well as alkaline earth metal oxides such as magnesium oxide (MgO) and calcium oxide (CaO). acs.orgulakbim.gov.tr For instance, γ-Al₂O₃ loaded with potassium hydroxide (B78521) (KOH) has demonstrated high basicity and catalytic activity in transesterification. ulakbim.gov.tr

| Catalyst | Type | Key Findings |

| Sodium tert-butoxide | Homogeneous | Exhibits very high turnover frequency (TOF) due to strong nucleophilicity. rsc.org |

| Sodium Methoxide | Homogeneous | Effective catalyst, commonly used in industrial biodiesel production. nih.gov |

| Potassium Hydroxide (KOH) on Al₂O₃ | Heterogeneous | High basicity and good catalytic activity; easily separable. ulakbim.gov.tr |

| Magnesium Oxide (MgO) | Heterogeneous | Used as a catalyst in solvent-free transesterification. acs.org |

This table presents a selection of alkaline catalysts used for transesterification and their characteristics.

Solvent-free reaction conditions represent a green and efficient approach to synthesizing dialkyl oxalates. In this strategy, one of the reactants, typically the alcohol, is used in excess, serving as both a reagent and the reaction medium. This simplifies the process by eliminating the need for a separate solvent and subsequent removal steps.

This approach is particularly well-suited for producing mixed dialkyl oxalates (mDAOs), which can be synthesized via the partial transesterification of a symmetrical oxalate like dimethyl oxalate (DMO) with one or more higher alcohols. acs.orgacs.orgresearchgate.net For example, mixed methyl butyl oxalates have been synthesized through the solvent-free reaction of DMO with butanol. acs.orgacs.org The synthesis is typically conducted by heating the mixture, often under reflux, in the presence of a catalyst like light magnesium oxide. acs.org The lower alcohol byproduct is then removed by distillation to drive the equilibrium towards the mixed ester product. acs.org This strategy has been successfully applied to create a variety of mixed dialkyl oxalates for use as fuel additives. acs.orgnih.gov

Kinetic Studies of Transesterification Processes

Transesterification is a key process for the synthesis of various dialkyl oxalates, including this compound. Kinetic studies of these reactions are crucial for understanding reaction mechanisms and optimizing conditions for industrial applications. mdpi.com The transesterification of a dialkyl oxalate, such as dimethyl oxalate (DMO), with an alcohol, like ethanol (B145695), serves as a model for understanding the synthesis of higher dialkyl oxalates. rsc.org

A range of alkaline catalysts, including soluble alkalis and amines, have been investigated for their efficacy in the transesterification of dimethyl oxalate with ethanol. rsc.org The catalytic efficiency has been shown to correlate with the base strength of the catalyst, where a lower pKb value indicates stronger nucleophilicity and higher catalytic activity. rsc.org For instance, sodium tert-butoxide has demonstrated a remarkably high turnover frequency (TOF) at room temperature. rsc.org

Kinetic modeling helps to elucidate the reaction pathways and determine critical parameters like activation energy and pre-exponential factors. mdpi.com The synthesis of diphenyl oxalate (DPO) through the transesterification of dimethyl oxalate (DMO) with phenol (B47542) has been studied using various catalysts, including Ti-containing phosphates and TS-1. researchgate.netsciencemadness.org These studies highlight the importance of weak acid-base characteristics of the catalysts for achieving high activity and selectivity towards the desired products, methyl phenyl oxalate (MPO) and DPO. researchgate.netsciencemadness.org The reaction proceeds in two steps: the transesterification of DMO with phenol to form MPO, followed by the disproportionation of MPO to DPO and DMO. sciencemadness.org

The data below illustrates the effect of different catalysts on the transesterification of dimethyl oxalate with phenol.

Catalyst Performance in Dimethyl Oxalate Transesterification

| Catalyst | DMO Conversion (%) | DPO Selectivity (%) | Reference |

|---|---|---|---|

| SnO2/SiO2 (8% Sn) | 46.7 | 22.5 | researchgate.net |

| TiO2/SiO2 (10% Ti) | 66.7 | - | researchgate.net |

| TS-1 | - | High | sciencemadness.org |

Esterification of Oxalic Acid with Hexanol

The direct esterification of oxalic acid with hexanol represents a classical and straightforward route to this compound. vulcanchem.com This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and involves the nucleophilic acyl substitution where the hydroxyl groups of hexanol attack the carboxylic acid groups of oxalic acid, leading to the formation of this compound and water. vulcanchem.com

The synthesis of di-2-ethylhexyl oxalate from oxalic acid and isooctyl alcohol has been successfully achieved using an acid-activated bentonite (B74815) catalyst. researchgate.net The activity of the catalyst was found to be dependent on the calcination temperature, with the highest conversion of oxalic acid (96.4%) achieved at a calcination temperature of 500°C. researchgate.net The catalyst also demonstrated good reusability, with a conversion of 94.4% after six uses. researchgate.net

For the synthesis of diethyl oxalate, a similar esterification process is employed using anhydrous oxalic acid and ethanol. chemicalbook.com The reaction can be driven to completion by removing the water formed during the reaction, often through azeotropic distillation with a solvent like benzene (B151609) or toluene. chemicalbook.com

Derivatization via Selective Partial Hydrolysis of Symmetrical Dialkyl Oxalates

Monoalkyl oxalates are valuable building blocks in organic synthesis, but their synthesis can be challenging. rsc.orgresearchgate.net A highly efficient method for their preparation is the selective partial hydrolysis (monohydrolysis) of symmetrical dialkyl oxalates. rsc.orgresearchgate.netacs.org

Mechanistic Hypotheses for Monoester Formation

The selective monohydrolysis of symmetrical diesters is based on a mechanistic hypothesis involving the formation of micellar aggregates. nih.gov Once one of the two ester groups is hydrolyzed, the resulting monocarboxylate is believed to form aggregates where the hydrophilic carboxylate groups are oriented outwards, while the remaining hydrophobic ester groups are shielded within the aggregate, thus inhibiting further hydrolysis. nih.gov The reactivity in this process is influenced by the type of base used, with the general order of reactivity being KOH > NaOH > LiOH. acs.orgacs.org The choice of co-solvent also plays a critical role, with acetonitrile (B52724) sometimes enhancing reaction rates more effectively than THF. researchgate.net

The thermal decomposition of dialkyl oxalates has also been studied to understand the potential reaction mechanisms, which can include homolytic bond cleavage, ionic mechanisms, and molecular mechanisms. mcmaster.ca The decomposition products can provide insights into the intermediate species formed during the reaction. mcmaster.ca

Application of Green Chemistry Principles in Monoalkyl Oxalate Synthesis

The synthesis of monoalkyl oxalates can be conducted under green and environmentally friendly conditions. rsc.orgresearchgate.net This involves using aqueous media and relatively non-toxic co-solvents like THF or acetonitrile at low temperatures (around 0–5 °C). rsc.orgresearchgate.net These methods avoid the use of toxic and expensive reagents, are procedurally simple, and yield the desired monoalkyl oxalates in high yields and purities. rsc.orgresearchgate.net

Key principles of green chemistry applicable to this synthesis include: acs.org

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Safer Solvents and Auxiliaries: Using less hazardous solvents and separation agents. acs.org The use of water as a solvent is a prime example. researchgate.net

Reduction of Derivatives: Minimizing or avoiding the use of protecting groups to reduce synthetic steps. acs.org

The selective monohydrolysis of symmetric diesters in aqueous media exemplifies these principles, offering a practical and sustainable route to valuable monoalkyl oxalates. acs.orgrsc.org

The table below summarizes the yields of various monoalkyl oxalates synthesized via selective monohydrolysis under green conditions.

Yields of Monoalkyl Oxalates via Selective Monohydrolysis

| Starting Dialkyl Oxalate | R Group | Co-solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Diisopropyl oxalate | iPr | THF | 83 | nih.gov |

| Diisopropyl oxalate | iPr | CH3CN | 64 | nih.gov |

Advanced Synthetic Routes for Isotope-Labeled this compound

Isotope-labeled compounds are indispensable tools in mechanistic studies, metabolic pathway elucidation, and spectroscopic analysis.

Preparation of Carbon-13 Labeled Oxalates

The synthesis of carbon-13 labeled dialkyl oxalates is crucial for various research applications, including NMR studies. nii.ac.jp A common method for preparing 13C-labeled diethyl oxalate involves the esterification of 13C-labeled oxalic acid with ethanol, typically using an acid catalyst. Characterization is performed using NMR to confirm the incorporation of 13C and mass spectrometry to verify isotopic purity.

Another approach is the transesterification of a more readily available 13C-labeled oxalate ester, such as dimethyl or diisopropyl oxalate-13C2, with the desired alcohol. For instance, diethyl oxalate-13C2 can be synthesized by reacting diisopropyl oxalate-13C2 with ethanol in the presence of a catalyst like sodium ethoxide.

Furthermore, carbon-14 (B1195169) labeled oxalates can be prepared. For example, [14C]-dimethyl oxalate can be synthesized and then converted to the mono-potassium salt of 2-methoxy-2-oxoacetate, which can then be reacted with oxalyl chloride to produce a [14C]-labeled oxalyl chloride equivalent. researchgate.net

The synthesis of labeled pyruvic acid, a key metabolic intermediate, has been achieved through the reaction of [14C]methylmagnesium iodide with diethyl oxalate. rsc.org This highlights the utility of labeled oxalates as precursors for other important labeled molecules.

The table below lists some of the compounds mentioned in this article.

Techniques for Deuterated or Perdeuterated Oxalates

The synthesis of isotopically labeled oxalates, including deuterated and perdeuterated variants, is crucial for various scientific applications, such as in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics. sigmaaldrich.com The techniques employed often involve the use of deuterated starting materials or solvents to introduce deuterium (B1214612) atoms into the target molecule. While specific literature on the synthesis of deuterated this compound is scarce, general methodologies for creating deuterated and perdeuterated analogous dialkyl oxalates are well-established and can be adapted for this purpose.

A primary strategy for synthesizing deuterated dialkyl oxalates involves the esterification of oxalic acid or its derivatives with deuterated alcohols. soton.ac.uk A versatile, high-yielding method has been developed for the synthesis of unsymmetrical oxalates with ¹³C labels and perdeuterated ester side chains. This approach allows for the stepwise and controlled introduction of deuterium labels. soton.ac.uk

The general synthesis pathway can be summarized in three main steps:

Formation of Symmetrical Deuterated Oxalates : The process begins with the reaction of commercially available oxalic acid (or its isotopically labeled form, such as oxalic acid-¹³C₂ dihydrate) with an excess of a deuterated alcohol. The reaction is typically conducted under reflux in a solvent like chloroform (B151607) with a catalytic amount of sulfuric acid. This step produces a symmetrical dialkyl oxalate with two deuterated alkyl chains. soton.ac.uk

Selective Mono-hydrolysis : The symmetrical deuterated oxalate then undergoes selective mono-hydrolysis. This is achieved by using one equivalent of a base, such as potassium bicarbonate (KHCO₃), which results in the formation of a potassium oxalate salt. This intermediate precipitates as a solid and can be easily isolated. soton.ac.uk

Formation of Unsymmetrical Oxalates : The final step involves reacting the potassium salt with oxalyl chloride to form an acid chloride. This intermediate is then reacted in a one-pot synthesis with a second, different alcohol (which can be deuterated or un-deuterated) to yield the final unsymmetrical oxalate. soton.ac.uk This method is advantageous as it prevents the formation of mixed oxalate products that are difficult to separate, a common issue when reacting oxalic acid with two different alcohols simultaneously. soton.ac.uk

An example of this methodology is the synthesis of diisopropyl-d₇ oxalate-¹³C₂, which illustrates the reaction conditions and outcomes.

Table 1: Synthesis of Symmetrical Deuterated Dialkyl Oxalate Example

| Reactants | Reagents & Conditions | Product | Yield | Reference |

|---|

This table illustrates the synthesis of a symmetrical deuterated oxalate, a key first step in the general methodology.

Another approach for introducing deuterium is through hydrogen-deuterium exchange on the side chains of pre-formed oxalate esters. However, this method can be less specific and may lead to mixtures of isotopomers. soton.ac.uk

Deuteration can also be achieved by using deuterium oxide (D₂O) as the solvent or as a reactant. For instance, deuterated barium oxalate (BaC₂O₄·0.5D₂O) has been synthesized by precipitation from a solution of barium chloride and ammonium (B1175870) oxalate in D₂O. nih.gov Similarly, deuterated iron(II) oxalate dideuterate (FeC₂O₄·2D₂O) can be prepared using D₂O and deuterated sulfuric acid. mdpi.comsemanticscholar.org

A recent development in deuteration involves the photocatalytic deuterocarboxylation of alkynes. This method uses tetrabutylammonium (B224687) oxalate as a source for the carboxyl group and D₂O as the deuteration agent to produce deuterated propionic acids. rsc.orgresearchgate.net While not a direct synthesis of dialkyl oxalates, it demonstrates a novel use of oxalates and D₂O in deuteration reactions.

For the specific synthesis of perdeuterated this compound , one would adapt the general method described by Burrell et al. soton.ac.uk by using perdeuterated 1-hexanol (B41254) (hexanol-d₁₃) as the alcohol in the initial esterification step.

Table 2: Proposed Reactants for Perdeuterated this compound Synthesis

| Target Product | Required Deuterated Alcohol | Proposed Method |

|---|---|---|

| Dihexyl-d₁₃ oxalate | 1-Hexanol-d₁₃ | Esterification of oxalic acid |

This table outlines the necessary deuterated starting material for the synthesis of the target compound based on established methodologies.

Reaction Mechanisms and Chemical Transformations of Dihexyl Oxalate

Catalytic Hydrogenation Pathways

The catalytic hydrogenation of dialkyl oxalates, including dihexyl oxalate (B1200264), is a significant industrial process, primarily aimed at the production of ethylene (B1197577) glycol. google.commdpi.com The reaction pathways are complex and can lead to a variety of products depending on the catalyst and reaction conditions. researchgate.netsc.edu

Conversion to Ethylene Glycol and Other Diols

For instance, studies on dialkyl oxalates have shown that with a Cu/SiO2 catalyst, a high conversion of the oxalate and high selectivity to ethylene glycol can be achieved. mdpi.com One study on dimethyl oxalate reported a 100% conversion and over 98% selectivity to ethylene glycol at 200 °C and 2 MPa. mdpi.com Another study using a bimetallic silver and copper catalyst on an SBA-15 support also showed high activity and selectivity for ethylene glycol. sc.edu

Formation of Ether-Ester Compounds (e.g., Ethyl Ethoxyacetate)

During the hydrogenation of dialkyl oxalates, side reactions can lead to the formation of ether-ester compounds. For example, in the hydrogenation of diethyl oxalate, ethyl ethoxyacetate has been identified as a significant byproduct. researchgate.netresearchgate.net The formation of these compounds is thought to occur through a multi-step process involving both hydrogenation and etherification reactions on the catalyst surface. researchgate.net

The synthesis of ethyl ethoxyacetate is believed to proceed via two main pathways: the dehydration of an ethyl 2-hydroxy-2-ethoxyacetate intermediate and the etherification of ethyl glycolate (B3277807) with ethanol (B145695), both of which are catalyzed by Lewis acid sites on the catalyst. researchgate.netresearchgate.net

Elucidation of Dual Catalytic Mechanisms and Active Sites

Research into the hydrogenation of dialkyl oxalates has revealed the importance of dual catalytic mechanisms involving multiple active sites on the catalyst surface. researchgate.netmdpi.comresearchgate.net For copper-based catalysts, it is understood that different copper species (e.g., Cu⁰ and Cu⁺) and their interaction with the support material play crucial roles. researchgate.net

In Cu-Al catalysts used for diethyl oxalate hydrogenation, the synergy between copper sites and Lewis acid sites on the alumina (B75360) support is critical for the formation of ethyl ethoxyacetate. researchgate.netresearchgate.net The copper sites are responsible for the primary hydrogenation steps, while the Lewis acid sites facilitate the dehydration and etherification reactions that lead to the ether-ester product. researchgate.net Similarly, for Cu/SiO2 catalysts, it's proposed that the hydrogenation of dimethyl oxalate to ethylene glycol occurs through the synergistic effect of two different active sites where hydrogen and the ester are adsorbed in dissociative states. researchgate.netscispace.com The interface between the copper nanoparticles and the silica (B1680970) support is also considered a key factor in the catalytic activity. d-nb.info

Kinetic Modeling of Hydrogenation Reactions

Kinetic modeling of the hydrogenation of dialkyl oxalates has been undertaken to better understand the reaction mechanisms and to optimize industrial processes. mdpi.comresearchgate.net The Langmuir-Hinshelwood and Hougen-Watson (LHHW) models are often employed to describe the kinetics of these heterogeneous catalytic reactions. mdpi.comresearchgate.net These models account for the adsorption of reactants onto the catalyst surface, the surface reaction between adsorbed species, and the desorption of products. mdpi.com

Studies on dimethyl oxalate hydrogenation have proposed various kinetic models, with some suggesting that the dissociative adsorption of the ester onto the active sites is the rate-determining step. mdpi.comresearchgate.net These models help in predicting the effects of operating parameters such as temperature, pressure, and reactant concentrations on the reaction rate and product selectivity. researchgate.net For example, simulations have shown that reactor temperature and the hydrogen to dimethyl oxalate molar ratio significantly affect the conversion of dimethyl oxalate and the yield of ethylene glycol. researchgate.net

Condensation Reactions with Nitrogen-Containing Compounds

Dihexyl oxalate, as an ester, can undergo condensation reactions with nitrogen-containing compounds like ammonia (B1221849) and amines to form amides. savemyexams.comsavemyexams.com This type of reaction, known as aminolysis, involves the nucleophilic attack of the nitrogen atom on the electrophilic carbonyl carbon of the ester group. savemyexams.com A smaller molecule, in this case, hexanol, is eliminated during the reaction. libretexts.org

The general reaction involves the joining of two molecules to form a larger one with the elimination of a small molecule like water or an alcohol. libretexts.org The reaction of a dialkyl oxalate with a primary or secondary amine would be expected to yield a substituted oxamide. The reactivity of the amine and the reaction conditions would influence the outcome of the reaction. While specific studies on this compound are not prevalent, the general principles of ester aminolysis apply. savemyexams.comsavemyexams.com Hydrothermal experiments with oxalic acid and ammonium (B1175870) bicarbonate have shown the formation of amides and other nitrogen-containing organic compounds, indicating that such condensation reactions are feasible under certain conditions. researchgate.net

Decarbonylation Processes to Corresponding Carbonates

This compound can undergo decarbonylation to produce dihexyl carbonate. This reaction involves the removal of a carbonyl group (CO) from the oxalate molecule. The decarbonylation of dialkyl oxalates to dialkyl carbonates is a known chemical transformation, often catalyzed by transition metals. sylzyhg.comresearchgate.net

For example, the decarbonylation of dimethyl oxalate to dimethyl carbonate has been successfully achieved using supported palladium catalysts. sylzyhg.com In one study, a Pd/NaY catalyst showed good activity, with a dimethyl oxalate conversion of 82.59% and a dimethyl carbonate selectivity of 62.33% at 220 °C. sylzyhg.com Other research has focused on cesium carbonate supported on HZSM-5, which achieved a DMO conversion of 99.4% and a DMC selectivity of 97.6% at 220 °C. rsc.org The reaction mechanism is thought to involve the interaction of the oxalate with the active sites of the catalyst, leading to the cleavage of a C-C bond and the release of carbon monoxide. nih.gov This process offers a potential route for converting oxalates into valuable carbonates. sioc-journal.cn

Hydrolytic Degradation Mechanisms of Oxalate Ester Bonds

The hydrolysis of the ester bonds in this compound is a critical chemical transformation that dictates its environmental persistence and behavior in aqueous environments. This degradation can occur through non-enzymatic pathways, primarily influenced by pH and temperature, and is significantly affected by the molecule's inherent structure.

The non-enzymatic hydrolysis of this compound, like other aliphatic esters, proceeds via nucleophilic attack at the carbonyl carbon of the ester group. This process can be catalyzed by both acids and bases, though alkaline hydrolysis is typically much faster for esters. numberanalytics.com Oxalic acid esters, in particular, are known to hydrolyze at a significantly faster rate compared to esters of monocarboxylic acids. This accelerated reactivity is attributed to the close proximity of the two ester functionalities. The ester group (-COOR) is strongly electron-attracting, and the presence of a second ester group on the adjacent carbon enhances the electrophilicity of both carbonyl carbons, making them more susceptible to nucleophilic attack. oup.com

The hydrolysis of dialkyl oxalates is a stepwise process. The first step, the hydrolysis of one ester linkage to form the corresponding monoalkyl oxalate, is an extremely fast reaction under alkaline conditions. oup.com The rate of this reaction is influenced by several factors, including temperature, pH, and the presence of catalysts. Studies on various dialkyl oxalates have shown that the rate of alkaline hydrolysis is significantly faster than that of other esters like acetates. oup.com

Interactive Table: Alkaline Hydrolysis Rate Constants of Various Dialkyl Oxalates

The following table presents the second-order rate constants (k₂) for the alkaline hydrolysis of a selection of dialkyl oxalates at 30°C. This data illustrates the influence of the alkyl group's structure on the hydrolysis rate.

Note: The data for Di-n-butyl oxalate is from a study by Sharma and Sharma, which employed the theory of mass transfer with chemical reaction to determine the rate constant in water at 30°C. oup.com The values for dimethyl and diethyl oxalates are from earlier studies and are provided for comparison to illustrate the high reactivity of oxalate esters. oup.com

The molecular structure of an ester plays a paramount role in determining its susceptibility to hydrolysis. For this compound, both electronic and steric factors associated with its structure are significant.

Electronic Effects: The primary structural feature that governs the high hydrolytic susceptibility of all oxalate esters is the presence of two adjacent ester groups. The ester moiety is an electron-withdrawing group. In an oxalate ester, each ester group strongly enhances the partial positive charge on the carbonyl carbon of the other ester group. This inductive effect makes the carbonyl carbons highly electrophilic and, therefore, more prone to attack by nucleophiles like water or hydroxide (B78521) ions. oup.com This electronic effect is the principal reason why dialkyl oxalates hydrolyze much more rapidly than corresponding mono-esters like alkyl acetates. oup.com

Steric Effects: The nature of the alkyl group (the "R" group in R-O-CO-CO-O-R) significantly influences the rate of hydrolysis primarily through steric hindrance. numberanalytics.com As the size of the alkyl group increases, it can physically impede the approach of a nucleophile to the carbonyl carbon. This is consistent with the general trend observed in ester hydrolysis, where bulkier alkyl groups slow down the reaction rate. numberanalytics.com Therefore, it is expected that this compound, with its C6 alkyl chains, would hydrolyze more slowly than diethyl oxalate or di-n-butyl oxalate under identical conditions. oup.com

Furthermore, branching in the alkyl chain also introduces greater steric hindrance. For example, the hydrolysis rate of di-isopropyl oxalate is slower than that of its straight-chain isomer, di-n-propyl oxalate. oup.com This highlights that the three-dimensional arrangement of the atoms in the alcohol portion of the ester is a key determinant of its stability towards hydrolysis. In the case of this compound, the linear hexyl chains present less steric hindrance compared to a branched isomer like di-(1-methylpentyl) oxalate would, but more than shorter, linear alkyl chains.

Advanced Spectroscopic and Structural Characterization of Dihexyl Oxalate

Molecular and Crystal Structure Elucidation

X-ray diffraction techniques are the definitive methods for determining the three-dimensional structure of crystalline solids. They provide precise information on bond lengths, bond angles, and the packing of molecules within a crystal lattice.

Single Crystal X-ray Diffraction (SCXRD) stands as the gold standard for the unambiguous determination of molecular structure. For dihexyl oxalate (B1200264), this technique would involve growing a high-quality single crystal and analyzing its diffraction pattern when irradiated with X-rays. While specific crystallographic data for dihexyl oxalate is not widely available in published literature, an SCXRD analysis would be expected to reveal key structural features:

Molecular Conformation: Determination of the precise conformation of the two hexyl chains and the rotational orientation around the C-O and C-C bonds.

Oxalate Core Geometry: Precise measurement of the bond lengths and angles of the central oxalate moiety (-O-C(=O)-C(=O)-O-). This would confirm the planarity and symmetry of the oxalate group.

Crystal Packing: Elucidation of how individual this compound molecules arrange themselves in the solid state. This includes identifying intermolecular interactions, such as van der Waals forces, that govern the crystal lattice formation and dictate physical properties like melting point and density.

Powder X-ray Diffraction (PXRD) is an essential technique for analyzing polycrystalline or powdered solid samples. It is primarily used for phase identification and the assessment of sample purity. A PXRD pattern for a bulk sample of this compound would present a unique fingerprint, characterized by a series of diffraction peaks at specific angles (2θ). This pattern could be used to:

Confirm the crystalline nature of a synthesized batch.

Identify the presence of different crystalline phases (polymorphs), if any exist.

Assess the sample's purity by detecting peaks corresponding to crystalline impurities.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of molecules. These methods are exceptionally useful for identifying the functional groups present in a molecule, as each group absorbs infrared radiation or scatters Raman light at characteristic frequencies.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The FTIR spectrum of this compound is dominated by absorptions corresponding to its ester and alkyl functionalities. The expected characteristic absorption bands are detailed in the table below.

Table 1: Predicted FTIR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 2955-2930 | Asymmetric C-H Stretch | -CH₃ | Strong |

| 2925-2855 | Asymmetric C-H Stretch | -CH₂- | Strong |

| 2870-2860 | Symmetric C-H Stretch | -CH₃ | Medium |

| 2855-2845 | Symmetric C-H Stretch | -CH₂- | Medium |

| 1755-1740 | C=O Stretch | Ester | Very Strong |

| 1470-1450 | C-H Bend (Scissoring) | -CH₂-, -CH₃ | Medium |

| 1250-1150 | Asymmetric C-O-C Stretch | Ester | Strong |

This is an interactive data table. You can sort and search the data.

The most prominent feature in the FTIR spectrum is the intense absorption band for the ester carbonyl (C=O) stretch, expected in the 1755-1740 cm⁻¹ region. The presence of strong C-H stretching bands just below 3000 cm⁻¹ confirms the aliphatic hexyl chains.

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to polar bonds and asymmetric vibrations, Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, a Raman analysis would provide valuable information, especially regarding the oxalate backbone.

Table 2: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 2955-2845 | C-H Stretches | -CH₂-, -CH₃ | Strong |

| 1745-1730 | C=O Stretch | Ester | Weak-Medium |

| 1470-1440 | C-H Bends | -CH₂-, -CH₃ | Medium |

| 900-850 | C-C Stretch | Oxalate Backbone | Strong |

This is an interactive data table. You can sort and search the data.

A key feature in the Raman spectrum would be a strong signal for the C-C single bond stretch of the central oxalate unit, which is often weak or absent in the IR spectrum due to its symmetry. Conversely, the polar C=O bond, which is very strong in the IR spectrum, would appear with weaker intensity in the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of this compound features six distinct carbon environments and six distinct proton environments in each identical hexyl chain.

Predicted ¹H NMR Spectrum: The proton NMR spectrum would show signals corresponding to each unique proton on the hexyl chain. The methylene (B1212753) group attached to the ester oxygen (-O-CH₂ -) would be the most downfield signal (aside from any impurities) due to the deshielding effect of the oxygen atom.

Table 3: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| a | ~4.30 | Triplet (t) | 4H | -O-CH₂ -CH₂- |

| b | ~1.75 | Quintet (p) | 4H | -O-CH₂-CH₂ -CH₂- |

| c | ~1.35 | Multiplet (m) | 8H | -(CH₂)₂-CH₂ -CH₂ -CH₃ |

This is an interactive data table. You can sort and search the data.

Predicted ¹³C NMR Spectrum: The carbon NMR spectrum would provide complementary information, with the carbonyl carbon appearing significantly downfield.

Table 4: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Label | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| 1 | ~158.0 | C =O |

| 2 | ~67.0 | -O-C H₂- |

| 3 | ~31.4 | -CH₂-C H₂-CH₃ |

| 4 | ~28.5 | -O-CH₂-C H₂- |

| 5 | ~25.5 | -O-(CH₂)₂-C H₂- |

| 6 | ~22.5 | -C H₂-CH₃ |

This is an interactive data table. You can sort and search the data.

Based on a comprehensive search of scientific literature, there is a significant lack of specific published research on the advanced spectroscopic and structural characterization of this compound using the requested techniques. While X-ray Photoelectron Spectroscopy (XPS), Temperature-Programmed Reduction/Desorption (TPR/TPD), and in situ spectroscopic methods like DRIFTS are common for material characterization, their specific application to this compound is not documented in the available literature.

Studies involving these analytical methods are prevalent for other, more common dialkyl oxalates (such as dimethyl oxalate) or for the characterization of catalysts used in reactions involving oxalates. However, data directly pertaining to this compound itself could not be located.

Therefore, it is not possible to provide a detailed, data-rich article on the specific topics of XPS, TPR/TPD, and in situ spectroscopy for this compound as requested, due to the absence of primary research findings in this specific area.

Theoretical and Computational Chemistry Studies on Dihexyl Oxalate

Density Functional Theory (DFT) Calculations

DFT is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic properties of molecules. For dihexyl oxalate (B1200264), DFT calculations would be instrumental in understanding its fundamental characteristics.

Electronic Structure and Molecular Orbital Analysis

A detailed analysis of dihexyl oxalate's electronic structure would involve calculating its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are crucial for predicting the molecule's reactivity, kinetic stability, and electron-donating or -accepting capabilities. No specific studies detailing the HOMO-LUMO gap or the molecular orbital composition for this compound are currently available.

Investigation of Intermolecular Interactions and Crystal Packing

Understanding how this compound molecules interact with each other is key to predicting their macroscopic properties, such as boiling point, solubility, and crystal structure. While the crystal structure of some oxalate salts has been studied, there is no published research on the crystal packing of this compound. DFT calculations could predict the most stable crystal polymorphs and analyze the nature of the intermolecular forces, such as van der Waals interactions and potential weak hydrogen bonds, that govern its solid-state architecture.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for mapping out the energetic landscape of chemical reactions, identifying transition states, and calculating activation energies. For this compound, this could be applied to reactions such as hydrolysis or transesterification. While theoretical studies on the hydrolysis of simpler esters have been conducted, providing general mechanisms, no specific computational data for the reaction pathways involving this compound has been reported. Such studies would provide valuable insights into its stability and reactivity under various conditions.

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

The flexible hexyl chains of this compound suggest a complex conformational landscape. Molecular dynamics simulations could be employed to explore the different spatial arrangements (conformers) the molecule can adopt and their relative energies. Furthermore, MD simulations can model the behavior of this compound in various solvents, predicting properties like solvation free energy and its orientation and dynamics within a solution. Currently, there are no published MD simulation studies focused specifically on the conformational analysis or solution behavior of this compound.

Environmental Transformation and Biodegradation of Dihexyl Oxalate

Hydrolytic Degradation in Aquatic and Terrestrial Environments

The primary abiotic degradation pathway for dihexyl oxalate (B1200264) in both aquatic and terrestrial environments is expected to be hydrolysis. This process involves the cleavage of the ester linkages, yielding hexanol and oxalic acid. vulcanchem.com The rate of this reaction is influenced by factors such as pH, temperature, and the presence of catalysts.

In general, the hydrolysis of oxalate esters is accelerated by the proximity of the two ester groups, which increases the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack by water. nih.gov Studies on poly(isosorbide-co-diol oxalate) (PISOX) copolyesters, which also contain oxalate ester bonds, have shown that these linkages are prone to relatively fast non-enzymatic hydrolysis. nih.govacs.org This suggests that dihexyl oxalate would also be susceptible to hydrolysis under environmental conditions. The degradation of larger oligomers can be hindered by lower temperatures and limited water availability in soil environments. nih.govacs.org

The structure of the alcohol component can also influence the rate of hydrolysis. For instance, the steric hindrance from cyclic structures in some polyesters can impede hydrolysis. acs.org While hexanol is a linear alcohol, its chain length may have some effect on the rate of hydrolysis compared to shorter-chain dialkyl oxalates.

Microbial Metabolism and Oxalotrophic Pathways

Following or concurrent with hydrolytic degradation, the resulting oxalic acid can be metabolized by a diverse range of microorganisms. This process, known as oxalotrophy, is a key part of the carbon cycle. nih.gov

The microbial degradation of oxalate is primarily carried out by a set of specialized enzymes. wikipedia.org Two key enzymes in the anaerobic degradation pathway are formyl-CoA transferase and oxalyl-CoA decarboxylase. nih.govki.seresearchgate.net

Formyl-CoA transferase (FRC) : This enzyme, belonging to the CoA-transferase family, catalyzes the initial activation of oxalate. ki.senih.gov It transfers a coenzyme A (CoA) moiety from formyl-CoA to oxalate, forming oxalyl-CoA and formate (B1220265). ki.seresearchgate.netuniprot.orgdrugbank.com This step is crucial for preparing the oxalate for decarboxylation.

Oxalyl-CoA decarboxylase (OXC) : This enzyme decarboxylates oxalyl-CoA, producing formyl-CoA and carbon dioxide. ki.seresearchgate.netwikipedia.org The regeneration of formyl-CoA allows the cycle to continue. ki.seresearchgate.net OXC is a thiamine (B1217682) diphosphate (B83284) (TPP)-dependent enzyme. ki.sewikipedia.org

Other enzymes involved in oxalate degradation in various organisms include oxalate oxidase, which breaks down oxalate into carbon dioxide and hydrogen peroxide, and oxalate decarboxylase, which converts oxalate to formic acid and carbon dioxide. wikipedia.orglu.se

A variety of bacteria are known to degrade oxalate. asm.org Some are specialists, relying on oxalate as their primary or sole source of carbon and energy, while others are generalists that can metabolize oxalate in addition to other substrates. medcraveonline.com

Oxalobacter formigenes : This is a well-characterized, obligate anaerobic bacterium that specializes in oxalate degradation. nih.govki.semedcraveonline.com It utilizes the formyl-CoA transferase and oxalyl-CoA decarboxylase pathway and plays a significant role in oxalate homeostasis in the mammalian gut. ki.semedrxiv.orgnih.gov

Lactobacillus and Bifidobacterium species : Several species within these genera have been identified as capable of degrading oxalate. nih.govasm.orgmedcraveonline.com Their ability to degrade oxalate is strain-specific. nih.gov

Other genera : Other bacteria capable of oxalate degradation include species from the genera Enterococcus, Eubacterium, Clostridium, Bacillus, Burkholderia, and Streptomyces. nih.govnih.govasm.org Fungi, such as Aspergillus niger, are also known to be involved in oxalate metabolism. nih.gov

Table 1: Examples of Oxalate-Degrading Microbial Species

| Microbial Species | Type | Key Characteristics |

|---|---|---|

| Oxalobacter formigenes | Specialist Bacterium | Obligate anaerobe, uses oxalate as sole carbon and energy source. nih.govmedcraveonline.com |

| Lactobacillus spp. | Generalist Bacteria | Oxalate degradation is species and strain-specific. medcraveonline.comnih.gov |

| Bifidobacterium spp. | Generalist Bacteria | Can degrade oxalate but may be inhibited by high concentrations. nih.gov |

| Enterococcus spp. | Generalist Bacteria | Found among oxalate-degrading gut microbes. nih.govasm.org |

| Aspergillus niger | Fungus | Produces oxalate through hydrolysis of oxaloacetate. nih.gov |

There are three primary pathways for the degradation of oxalate in nature: tandfonline.com

CoA-Dependent Pathway : This pathway, utilized by bacteria like O. formigenes, involves the activation of oxalate to oxalyl-CoA by formyl-CoA transferase, followed by decarboxylation to formyl-CoA and CO2 by oxalyl-CoA decarboxylase. ki.seresearchgate.net In some organisms, the pathway can continue with the conversion of formyl-CoA to formate and eventually to two molecules of CO2. tandfonline.comnih.gov

Oxalate Oxidase Pathway : Found mainly in plants and some fungi, this pathway uses oxalate oxidase to convert oxalate directly into carbon dioxide and hydrogen peroxide. wikipedia.orglu.setandfonline.com

Oxalate Decarboxylase Pathway : This pathway, found in fungi and some bacteria, employs oxalate decarboxylase to break down oxalate into formic acid and carbon dioxide. wikipedia.orgtandfonline.com

The specific pathway utilized depends on the organism and the environmental conditions (e.g., aerobic vs. anaerobic).

Factors Influencing Environmental Persistence and Transformation Rates

Physicochemical Factors :

pH : The rate of hydrolytic degradation of the ester bonds is pH-dependent. nih.gov Fungal production of oxalic acid is also influenced by pH. oup.com

Temperature : Higher temperatures generally increase the rate of both abiotic hydrolysis and microbial metabolism. researchgate.net However, some enzymes, like oxalate decarboxylase, can be sensitive to temperature variations. lu.se

Water Availability : As a reactant in hydrolysis, the availability of water is crucial for the initial breakdown of this compound. nih.govacs.org

Biological Factors :

Microbial Community Composition : The presence and abundance of oxalate-degrading microorganisms are critical for the complete mineralization of this compound. elifesciences.orgnih.gov The introduction of a complete microbial community can be more effective at enhancing oxalate metabolism than individual specialist species. nih.govasm.org

Nutrient Availability : The availability of other carbon and nitrogen sources can influence the activity of oxalate-degrading fungi. oup.com

Presence of Inhibitors : Compounds in the environment, such as those found in industrial bleaching filtrates, can inhibit the action of oxalate-degrading enzymes. lu.se

Q & A

Q. What are the standard methodologies for synthesizing dihexyl oxalate, and how can purity be validated?

this compound is typically synthesized via esterification of oxalic acid with hexanol, catalyzed by sulfuric acid or other acid catalysts. Key steps include refluxing under controlled temperature (e.g., 60–80°C), followed by neutralization, washing, and distillation. Purity validation requires gas chromatography (GC) or high-performance liquid chromatography (HPLC) to quantify residual reactants and byproducts. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) should confirm structural integrity .

Q. Which analytical techniques are most effective for quantifying oxalate content in this compound derivatives?

Titration with potassium permanganate under acidic conditions is a classical method for oxalate quantification. Modern approaches include UV-visible spectrophotometry after derivatization (e.g., using 2,4-dinitrophenylhydrazine) or ion chromatography. Method selection depends on sample matrix complexity and required sensitivity (e.g., detection limits of 0.1–5 mg/L) .

Q. How can researchers ensure reproducibility in this compound synthesis and characterization?

Reproducibility requires strict control of reaction parameters (temperature, molar ratios, catalyst concentration) and validation via triplicate experiments. Documenting batch-to-batch variations using statistical tools (e.g., standard deviation, ANOVA) is critical. Raw data (e.g., NMR spectra, chromatograms) must be archived with metadata for transparency .

Advanced Research Questions

Q. What experimental design strategies resolve contradictions in reported physicochemical properties of this compound?

Discrepancies in properties like solubility or melting point may arise from impurities or measurement protocols. A systematic review should compare literature values against in-house data generated under standardized conditions (e.g., ASTM methods). Multivariate analysis (e.g., principal component analysis) can identify outlier datasets and isolate confounding variables .

Q. How can computational modeling complement experimental studies of this compound’s reactivity in polymer applications?

Density functional theory (DFT) simulations predict this compound’s interaction with polymer matrices by analyzing bond dissociation energies and electron density maps. Molecular dynamics (MD) models assess diffusion rates and thermal stability. Validate computational results with experimental techniques like differential scanning calorimetry (DSC) and Fourier-transform infrared spectroscopy (FTIR) .

Q. What advanced statistical methods are suitable for analyzing this compound’s degradation pathways under varying environmental conditions?

Accelerated degradation studies (e.g., exposure to UV light, humidity) coupled with kinetic modeling (e.g., Arrhenius plots) quantify degradation rates. Multivariate regression identifies dominant degradation factors (e.g., pH, temperature). Liquid chromatography-mass spectrometry (LC-MS) profiles degradation byproducts, with hierarchical clustering to categorize pathways .

Methodological Challenges and Solutions

Q. How should researchers address inconsistencies in spectroscopic data for this compound?

Calibrate instruments using certified reference materials (CRMs) before analysis. For NMR, employ deuterated solvents and internal standards (e.g., tetramethylsilane). If peak splitting or shifts occur, verify sample purity and consider solvent effects. Cross-validate with alternative techniques like X-ray crystallography .

Q. What protocols ensure ethical and accurate reporting of this compound toxicity studies?

Follow OECD guidelines for in vitro/in vivo assays (e.g., OECD 423 for acute toxicity). Use negative/positive controls and blinded data analysis to minimize bias. Report confidence intervals and effect sizes rather than relying solely on p-values. Archive raw data in repositories like Figshare or Zenodo for peer scrutiny .

Data Presentation and Peer Review

Q. How can researchers optimize figures and tables to present this compound data in journals?

Use software like ChemDraw for molecular structures and OriginLab for graphs. Tables should include error margins (e.g., ±SD) and sample sizes. For spectral data, label key peaks and provide zoomed insets for clarity. Adhere to journal-specific formatting guidelines (e.g., ACS Style for chemistry) .

Q. What are common pitfalls in drafting discussion sections for this compound studies?

Avoid overgeneralizing findings beyond the experimental scope (e.g., claiming industrial applicability without scalability tests). Contrast results with prior literature, highlighting methodological differences. Discuss limitations (e.g., solvent selection biases) and propose follow-up experiments to address gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.